molecular formula C6H4ClN3 B169250 5-Amino-2-chloronicotinonitrile CAS No. 13600-46-9

5-Amino-2-chloronicotinonitrile

Cat. No. B169250
CAS RN: 13600-46-9
M. Wt: 153.57 g/mol
InChI Key: AEJWPGFVMYKWCQ-UHFFFAOYSA-N
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Description

5-Amino-2-chloronicotinonitrile is a chemical compound with the molecular formula C6H4ClN3. It has an average mass of 153.569 Da and a monoisotopic mass of 153.009369 Da . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Amino-2-chloronicotinonitrile is 1S/C6H4ClN3/c7-6-4 (2-8)1-5 (9)3-10-6/h1,3H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Amino-2-chloronicotinonitrile has a density of 1.4±0.1 g/cm³, a boiling point of 400.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.1±3.0 kJ/mol and a flash point of 195.8±27.3 °C .

Scientific Research Applications

1. Application in the Synthesis of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives

  • Summary of the Application: 5-Amino-2-chloronicotinonitrile is used as a starting material in the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives . These derivatives have wide-ranging pharmacological activity and have been used as multi-kinase inhibitors, anti-HCMV inhibitors, antidiabetic agents, and antibacterial and antiviral agents .
  • Methods of Application: The method involves the addition of Grignard reagents to 5-Amino-2-chloronicotinonitrile, followed by acidolysis and cyclocondensation . This approach is robust, practical, and scalable, and has been proven on a 100 g scale .
  • Results or Outcomes: A wide range of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives were synthesized in moderate-to-good yields . This method enables convenient sample preparation in the preclinical development of 1,6-naphthyridin-4-one-based MET-targeting antitumor drug candidates .

2. Application in the Synthesis of 2-Chloronicotinic Acid

  • Summary of the Application: 5-Amino-2-chloronicotinonitrile can be hydrolyzed by nitrilase to produce 2-chloronicotinic acid . This is a promising approach for the efficient synthesis of 2-chloronicotinic acid .
  • Methods of Application: The method involves the use of nitrilase to catalyze the hydrolysis of 5-Amino-2-chloronicotinonitrile .
  • Results or Outcomes: The development of nitrilase with ideal catalytic properties is crucial for this biosynthetic route with industrial potential .

Safety And Hazards

5-Amino-2-chloronicotinonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-amino-2-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJWPGFVMYKWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608098
Record name 5-Amino-2-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chloronicotinonitrile

CAS RN

13600-46-9
Record name 5-Amino-2-chloro-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13600-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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